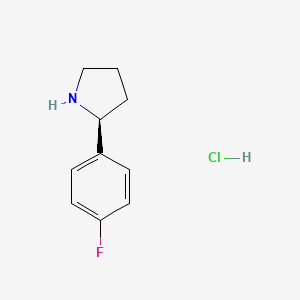

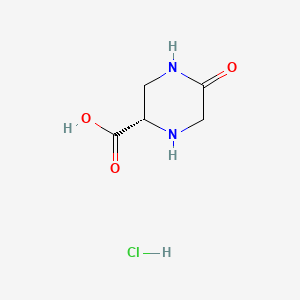

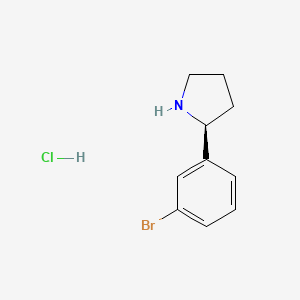

![molecular formula C8H5BrN2O2 B592048 7-Bromimidazo[1,2-a]pyridin-3-carbonsäure CAS No. 1019021-93-2](/img/structure/B592048.png)

7-Bromimidazo[1,2-a]pyridin-3-carbonsäure

Übersicht

Beschreibung

7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H5BrN2O2 . It is a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been the subject of numerous studies . The most effective protocols for the eco-friendly metal-free direct formation of derivatives with an imidazo[1,2-a]pyridine skeleton have been developed in the past decade .Molecular Structure Analysis

The molecular structure of 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid consists of a fused imidazo[1,2-a]pyridine ring with a bromine atom at the 7-position and a carboxylic acid group at the 3-position .Chemical Reactions Analysis

The chemical reactions involving 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid are complex and depend on the specific conditions and reactants used . The proposed plausible mechanistic pathway includes the initial imine formation as the slowest step, followed by iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .Physical And Chemical Properties Analysis

7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid has a molecular weight of 241.04 g/mol . It has one hydrogen bond donor, three hydrogen bond acceptors, and one rotatable bond . Its exact mass and monoisotopic mass are 239.95344 g/mol . The topological polar surface area is 54.6 Ų .Wissenschaftliche Forschungsanwendungen

Organische Synthese

7-Bromimidazo[1,2-a]pyridin-3-carbonsäure ist ein wertvoller Baustein in der organischen Synthese. Aufgrund des Vorhandenseins mehrerer reaktiver Stellen kann es verschiedene chemische Reaktionen eingehen, um komplexe Moleküle zu bilden. So kann es beispielsweise an der CuI-katalysierten aeroben oxidativen Synthese teilnehmen, um Imidazo[1,2-a]pyridine zu bilden, die für die Synthese von Verbindungen mit potenziellen pharmakologischen Aktivitäten von entscheidender Bedeutung sind .

Medizinische Chemie

In der medizinischen Chemie dient diese Verbindung als Vorläufer für die Synthese von Molekülen mit potenziellen therapeutischen Wirkungen. Das Imidazo[1,2-a]pyridin-Gerüst findet sich häufig in Arzneimitteln und der medizinischen Chemie aufgrund seiner bioaktiven Eigenschaften. Es kann modifiziert werden, um neue Verbindungen zu erzeugen, die als Inhibitoren oder Aktivatoren biologischer Pfade wirken können .

Katalyse

Diese Verbindung kann auch in der Katalyseforschung eingesetzt werden. Ihre Struktur ermöglicht es ihr, als Ligand für Metallkatalysatoren zu dienen, die in verschiedenen katalytischen Reaktionen eingesetzt werden können, darunter oxidative Kupplungs- und Cyclisierungsprozesse. Diese Reaktionen sind unerlässlich, um umweltfreundliche Syntheserouten zu schaffen .

Antimikrobielle Forschung

Die aus this compound synthetisierten Imidazo[1,2-a]pyridin-Derivate haben in der antimikrobiellen Forschung vielversprechend gezeigt. Sie können so konzipiert werden, dass sie spezifische bakterielle oder virale Enzyme angreifen, was möglicherweise zur Entwicklung neuer Antibiotika oder antiviraler Medikamente führt .

Tuberkulosebehandlung

Insbesondere im Bereich der Tuberkulosebehandlung wurden Derivate dieser Verbindung auf ihre Wirksamkeit gegen Mycobacterium tuberculosis untersucht. Studien haben signifikante Reduzierungen der bakteriellen Belastung gezeigt, wenn sie mit diesen Derivaten behandelt wurden, was ihr Potenzial als Antituberkulosemittel zeigt .

Wirkmechanismus

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . This suggests that the compound may interact with various biological targets, depending on the specific context.

Mode of Action

Imidazo[1,2-a]pyridines are known to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating signal transduction pathways . The bromo group and carboxylic acid moiety in the compound could potentially enhance its binding affinity and selectivity towards its targets.

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to influence a variety of biochemical pathways due to their diverse biological activities . The compound’s effects on these pathways would likely result in downstream effects on cellular processes and physiological responses.

Vorteile Und Einschränkungen Für Laborexperimente

7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize, and it is relatively inexpensive. It is also relatively stable, and it can be stored for long periods of time without significant degradation. However, 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid is also toxic, and it should be handled with care. In addition, it can be difficult to control the concentration of 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid in a solution, and it can react with other compounds in solution.

Zukünftige Richtungen

The future directions for 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid research are numerous. One potential future direction is to further explore the biochemical and physiological effects of 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid, and to develop methods to control its concentration in solution. Additionally, further research could be conducted into the synthesis of 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid and other compounds using 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid as a starting material. Additionally, further research could be conducted into the use of 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid as a drug, and the development of novel pharmaceuticals using 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid as a starting material. Finally, further research could be conducted into the use of 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid in the synthesis of dyes and other materials.

Safety and Hazards

Safety information for 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemische Analyse

Biochemical Properties

7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with several key enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The nature of these interactions often involves the inhibition or modulation of enzyme activity, thereby affecting downstream signaling processes. Additionally, 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid can bind to specific protein domains, influencing protein-protein interactions and cellular functions .

Cellular Effects

The effects of 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By modulating the activity of key signaling molecules, 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid can alter gene expression patterns and impact cellular metabolism. For instance, it may enhance or inhibit the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid exerts its effects through specific binding interactions with biomolecules. This compound can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For example, it may bind to the active site of an enzyme, preventing substrate access and thereby inhibiting enzyme activity. Alternatively, it can induce conformational changes in proteins, leading to altered activity or stability. These molecular interactions often result in changes in gene expression, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid can vary over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, affecting its efficacy. Studies have shown that 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid remains stable under controlled conditions but may degrade when exposed to extreme pH or temperature variations. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular functions, including sustained modulation of signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid in animal models are dose-dependent. At lower dosages, this compound may exhibit therapeutic effects, such as the inhibition of tumor growth or modulation of immune responses. At higher dosages, toxic or adverse effects can occur, including cellular toxicity and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without inducing toxicity .

Metabolic Pathways

7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of various metabolites, thereby affecting overall cellular metabolism. For instance, it may inhibit key enzymes in glycolysis or the citric acid cycle, leading to altered energy production and metabolic balance within the cell .

Transport and Distribution

The transport and distribution of 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments. The distribution pattern of 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid can influence its efficacy and toxicity, as localized accumulation may enhance its therapeutic effects or contribute to adverse outcomes .

Subcellular Localization

The subcellular localization of 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, affecting cellular metabolism and energy production .

Eigenschaften

IUPAC Name |

7-bromoimidazo[1,2-a]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-5-1-2-11-6(8(12)13)4-10-7(11)3-5/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBDKJHKUYMGLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC=C2C(=O)O)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019021-93-2 | |

| Record name | 7-bromoimidazo[1,2-a]pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

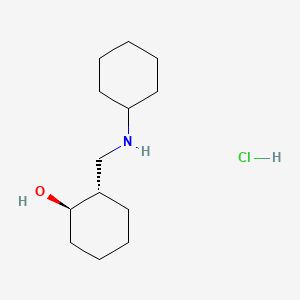

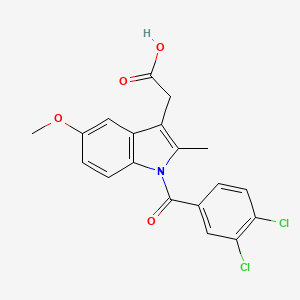

![Methyl 2-[1-(3,4-dichlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B591976.png)